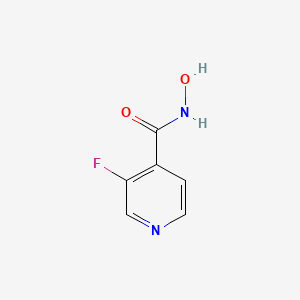

3-fluoro-N-hydroxypyridine-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

3-fluoro-N-hydroxypyridine-4-carboxamide |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3-8-2-1-4(5)6(10)9-11/h1-3,11H,(H,9,10) |

InChI Key |

SIQKNQGEBJFIIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NO)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro N Hydroxypyridine 4 Carboxamide

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 3-fluoro-N-hydroxypyridine-4-carboxamide suggests a logical disconnection strategy. The primary disconnection can be made at the C-N bond of the hydroxamic acid, leading to a 3-fluoropyridine-4-carboxylic acid derivative and hydroxylamine (B1172632). This approach simplifies the synthesis to the formation of a functionalized pyridine (B92270) ring and a subsequent coupling or conversion to the final hydroxamic acid.

Further disconnection of the 3-fluoropyridine-4-carboxylic acid intermediate points to several potential synthetic pathways. The fluorine atom could be introduced via electrophilic or nucleophilic fluorination of a pre-existing pyridine ring. The carboxamide group at the 4-position can be derived from a carboxylic acid, ester, or nitrile precursor. This analysis highlights the key challenges: the regioselective fluorination of the pyridine ring at the 3-position and the efficient formation of the N-hydroxypyridine-4-carboxamide.

Pathways for Pyridine Ring Synthesis and Functionalization

The construction and functionalization of the pyridine ring are pivotal in the synthesis of this compound. This section explores various strategies for achieving the desired substitution pattern.

Electrophilic Fluorination Strategies for Pyridine Systems

Electrophilic fluorination of pyridine systems can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, strategies involving the use of highly reactive electrophilic fluorinating agents can be employed. Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used to fluorinate activated pyridine precursors. For instance, the fluorination of an enolate equivalent of a pyridine derivative could be a viable route. researchgate.net

Nucleophilic Substitution Reactions on Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a more common and often more efficient method for the introduction of a fluorine atom onto a pyridine ring, especially when the ring is activated by electron-withdrawing groups.

A plausible route involves the nucleophilic substitution of a suitable leaving group, such as a nitro or a halogen group, at the 3-position of the pyridine ring with a fluoride (B91410) source. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride (CsF) in dry dimethyl sulfoxide (B87167) (DMSO) to yield methyl 3-fluoropyridine-4-carboxylate. organic-chemistry.org This reaction takes advantage of the electron-poor nature of the pyridine ring, which is further enhanced by the ortho-carbonyl group, making the 3-nitro substituent a good leaving group. organic-chemistry.org

Another innovative approach involves the fluorination of pyridine N-oxides. Due to the electron-rich aromatic structure, direct nucleophilic fluorination of pyridines, particularly at the meta position, is difficult. nih.govyoutube.com However, the use of a pyridine N-oxide can facilitate this transformation. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source can produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.govyoutube.com The N-oxide group can then be removed in a subsequent step.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF, dry DMSO, reflux | Methyl 3-fluoropyridine-4-carboxylate | 38% | organic-chemistry.org |

| 3-bromo-4-nitropyridine N-oxide | TBAF, DMSO, 25°C, 5 min | 3-fluoro-4-nitropyridine N-oxide | 37% | nih.gov |

Interactive Data Table of Nucleophilic Fluorination Reactions

Methods for Pyridine-4-carboxamide Formation

The formation of the carboxamide group at the 4-position of the pyridine ring can be achieved through several standard synthetic methods. A common approach is the reaction of a pyridine-4-carboxylic acid derivative, such as an acid chloride or an ester, with ammonia (B1221849) or a protected hydroxylamine.

For instance, a general procedure for the synthesis of diarylamides involves the reaction of an acid chloride with an appropriate amine in the presence of a base like triethylamine (B128534) (Et3N). nih.gov This can be adapted for the formation of the primary amide by using ammonia as the nucleophile.

Alternatively, the carboxamide can be formed directly from an ester. For example, 3-hydroxyisonicotinic acid ethyl ester can be heated with a solution of ammonia in methanol (B129727) in a pressure vessel to yield 3-hydroxypyridine-4-carboxamide. acs.org This method could be applied to a 3-fluoropyridine-4-carboxylic acid ester.

| Starting Material | Reagents | Product | Reference |

| Pyridine-4-carbonyl chloride | Ammonia | Pyridine-4-carboxamide | nih.gov |

| 3-Hydroxyisonicotinic acid ethyl ester | Ammonia, Methanol, 120°C | 3-Hydroxypyridine-4-carboxamide | acs.org |

Interactive Data Table of Pyridine-4-carboxamide Formation Methods

Introduction of the N-Hydroxy Moiety

The final step in the synthesis is the introduction of the N-hydroxy group to form the hydroxamic acid. This can be accomplished either by direct N-hydroxylation of the pre-formed carboxamide or by reacting a carboxylic acid derivative with hydroxylamine.

Specific Methods for N-Hydroxylation of Carboxamides

While direct N-hydroxylation of amides can be challenging, a more common and reliable approach is the conversion of a carboxylic acid or its activated form into the hydroxamic acid. Hydroxamic acids are typically prepared from esters or acid chlorides by reaction with hydroxylamine salts. wikipedia.org

For the synthesis of this compound, the precursor 3-fluoropyridine-4-carboxylic acid or its corresponding ester would be reacted with hydroxylamine. The reaction of an ester with an aqueous solution of hydroxylamine in the presence of a base is a widely used method. nih.gov

Alternatively, coupling reagents can be used to facilitate the reaction between the carboxylic acid and hydroxylamine. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) can be used to synthesize hydroxamic acids from carboxylic acids and hydroxylamine hydrochloride. organic-chemistry.org This method is compatible with various functional groups and helps to prevent racemization. organic-chemistry.org

| Precursor | Reagents and Conditions | Product | Reference |

| Carboxylic Acid | Hydroxylamine hydrochloride, 4-NBsOXY | Hydroxamic Acid | organic-chemistry.org |

| Ester | Hydroxylamine, Base | Hydroxamic Acid | nih.gov |

| Acid Chloride | Hydroxylamine | Hydroxamic Acid | wikipedia.org |

Interactive Data Table of N-Hydroxy Moiety Introduction

Protective Group Chemistry for Hydroxylamine Functionality

The hydroxylamine group in this compound possesses two reactive sites, the nitrogen and the oxygen, which often necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule. The choice of a suitable protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

A common strategy for protecting the hydroxyl group of a hydroxylamine is the use of a benzyl (B1604629) group (Bn). The O-benzyl protected intermediate can be prepared and later deprotected under specific conditions.

Table 1: Protective Group Strategies for the Hydroxylamine Functionality

| Protective Group | Introduction Reagent | Deprotection Condition | Reference |

| Benzyl (Bn) | Benzyl bromide (BnBr) in the presence of a base | Catalytic hydrogenolysis (H₂, Pd/C) | researchgate.netcommonorganicchemistry.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | iris-biotech.de |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | iris-biotech.de |

The benzyl group is particularly useful due to its stability in a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis, a method that is generally mild and selective. researchgate.netcommonorganicchemistry.com For instance, the hydroxylamine can be treated with benzyl bromide in the presence of a suitable base to afford the O-benzyl protected compound. Subsequent removal of the benzyl group is typically achieved using hydrogen gas and a palladium catalyst on carbon (Pd/C). researchgate.netcommonorganicchemistry.com

Derivatization and Analog Synthesis from this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be targeted at the carboxamide nitrogen, the pyridine ring, or through the elaboration of side chains.

Modifications of the Carboxamide Nitrogen

The nitrogen atom of the N-hydroxycarboxamide moiety can undergo various reactions, primarily alkylation and acylation, to yield a library of derivatives.

N-Alkylation: Direct alkylation of the amide nitrogen can be achieved by treating this compound with an alkyl halide in the presence of a strong base. stackexchange.com The base is necessary to deprotonate the amide nitrogen, forming a more nucleophilic species that can then react with the alkylating agent. stackexchange.com

O-Acylation: The oxygen of the N-hydroxy group is also nucleophilic and can be acylated. Chemoselective O-acylation can often be achieved under acidic conditions where the nitrogen atom is protonated, thereby reducing its nucleophilicity. nih.gov Alternatively, direct acylation of the hydroxyl group can be performed using acyl chlorides or anhydrides.

Functional Group Interconversions on the Pyridine Ring

The fluorine atom at the 3-position of the pyridine ring significantly influences its reactivity, particularly towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring for attack by nucleophiles.

Nucleophilic aromatic substitution reactions on 3-fluoropyridine (B146971) derivatives can be used to introduce a variety of functional groups at the 3-position. wikipedia.org For example, reaction with alkoxides, amines, or thiols can lead to the corresponding ethers, amines, and thioethers. The success of these reactions is often dependent on the reaction conditions and the nature of the nucleophile.

Side Chain Elaboration Strategies

Further functionalization can be achieved by introducing and modifying side chains on the pyridine ring. This can be approached by first installing a reactive handle, such as a methyl group, which can then be further elaborated. For instance, a methyl group at a position on the pyridine ring could be introduced via cross-coupling reactions and subsequently functionalized through oxidation or halogenation to introduce other groups.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the fluorinated pyridine ring, the N-hydroxycarboxamide moiety, and the potential for N-oxide formation.

Oxidation Reactions

The nitrogen atom of the pyridine ring and the nitrogen of the hydroxylamine functionality are susceptible to oxidation.

Pyridine N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.comchemtube3d.com The resulting pyridine N-oxide exhibits altered electronic properties and reactivity, which can be exploited for further synthetic transformations. wikipedia.orgscripps.eduarkat-usa.org For example, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions of the ring. wikipedia.org

Oxidation of the N-Hydroxyamide: The N-hydroxyamide group itself can be a target for oxidation. Depending on the oxidant and reaction conditions, this can lead to various products. For instance, oxidation of N-alkylamides catalyzed by N-hydroxyphthalimide (NHPI) can yield carbonyl derivatives. acs.org While direct oxidation of the N-hydroxyamide of the title compound is not specifically documented, analogous reactions suggest the potential for transformation at this site.

Table 2: Summary of Potential Chemical Transformations

| Transformation | Reagent/Condition | Product Type |

| N-Alkylation of Carboxamide | Alkyl halide, Strong base | N-Alkyl-N-hydroxy-carboxamide |

| O-Acylation of Hydroxylamine | Acyl chloride/anhydride | O-Acyl-N-hydroxy-carboxamide |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH, RS⁻) | 3-Substituted pyridine derivative |

| Pyridine N-Oxidation | H₂O₂/AcOH or m-CPBA | Pyridine N-oxide derivative |

Reduction Reactions

The reduction of this compound can theoretically target either the pyridine ring or the N-hydroxypyridine-4-carboxamide functional group. While specific studies on the reduction of this exact compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds, such as fluorinated pyridines and pyridine carboxamides.

Catalytic hydrogenation is a prominent method for the reduction of pyridine rings. For instance, the hydrogenation of fluoropyridines to the corresponding fluoropiperidines has been achieved using various catalysts. A study on the catalytic hydrogenation of substituted pyridines demonstrated that 2-fluoropyridines could be reduced to 2-fluoropiperidines using a PtO2 catalyst under a hydrogen atmosphere. nih.gov Similarly, a robust method for the cis-selective hydrogenation of fluoropyridines to access (multi)fluorinated piperidines has been developed using a palladium-based catalyst. researchgate.net These methodologies suggest that the pyridine ring of this compound could likely be reduced to the corresponding piperidine (B6355638) derivative under similar conditions. However, the presence of the N-hydroxy-carboxamide group might influence the catalyst's activity and the reaction's outcome.

Another relevant transformation is the reduction of a nitro group in a related compound, 3-bromo-4-nitropyridine N-oxide, which was easily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.gov This indicates that functional groups on the fluorinated pyridine ring can be selectively reduced.

The N-hydroxy-carboxamide moiety itself can also undergo reduction. Metal hydrides are common reagents for the reduction of carboxamides. For example, zinc hydrides, generated in situ from sodium hydride and zinc halides, have been used for the controlled reduction of carboxamides to either alcohols or amines. researchgate.net The specific outcome is dependent on the zinc halide used. While this has not been specifically demonstrated on N-hydroxypyridine-4-carboxamides, it points to a potential pathway for the transformation of this functional group.

Below is a table summarizing potential reduction reactions based on analogous compounds.

| Substrate Analogue | Reagent/Catalyst | Product Analogue | Reference |

| 2-Fluoropyridine | PtO2, H2 | 2-Fluoropiperidine | nih.gov |

| Fluoropyridines | Palladium catalyst, H2 | Fluoropiperidines | researchgate.net |

| 3-Bromo-4-nitropyridine N-oxide | Pd/C, H2 | 3-Fluoro-4-aminopyridine | nih.gov |

| Carboxamides | NaH, ZnI2 | Alcohols | researchgate.net |

| Carboxamides | NaH, ZnCl2 | Amines | researchgate.net |

Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for pyridine derivatives, particularly those bearing a halogen substituent. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, especially at the positions ortho and para to the nitrogen. In the case of this compound, the fluorine atom at the 3-position could potentially be displaced by a nucleophile.

The reactivity of halopyridines in SNAr reactions is well-established. For instance, the reaction of 2- or 4-halopyridines is a common method to synthesize substituted pyridines. nih.gov While the fluorine atom is a very effective leaving group in many SNAr reactions, the regioselectivity is highly dependent on the substitution pattern of the pyridine ring.

Research on methyl 3-nitropyridine-4-carboxylate, a compound with a similar substitution pattern, has shown that the nitro group at the 3-position can be displaced by various nucleophiles, including fluoride ions to yield methyl 3-fluoropyridine-4-carboxylate. nih.govscispace.comresearchgate.net This suggests that the 3-position in a pyridine ring bearing a 4-carboxamide (or carboxylate) group is susceptible to nucleophilic attack. The presence of the electron-withdrawing carboxamide group at the 4-position would activate the ring towards nucleophilic substitution.

In the context of this compound, it is plausible that the fluorine atom could be substituted by strong nucleophiles. The outcome of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions. For example, amination of 3-halopyridines can be achieved, and the synthesis of 3-fluoro-4-aminopyridine often proceeds through intermediates where a leaving group at the 3- or 4-position is displaced. nih.govgoogle.comnih.gov

Furthermore, the activation of pyridines with Lewis acids can enhance their reactivity towards nucleophilic aromatic substitution. researchgate.net This approach could potentially be applied to this compound to facilitate the substitution of the fluorine atom.

The following table outlines possible substitution reactions based on the reactivity of similar pyridine derivatives.

| Substrate Analogue | Nucleophile | Product Analogue | Reference |

| Methyl 3-nitropyridine-4-carboxylate | F- | Methyl 3-fluoropyridine-4-carboxylate | nih.govscispace.comresearchgate.net |

| 3-Halopyridines | Amines | 3-Aminopyridines | nih.govgoogle.comnih.gov |

| 2- or 4-Halopyridines | Various Nucleophiles | 2- or 4-Substituted Pyridines | nih.gov |

| Chloropyridines | Amines (with Lewis acid) | Aminopyridines | researchgate.net |

In Vitro and Molecular Level Biological Activity Studies

Investigation of Molecular Target Interactions

Enzyme Inhibition Studies (e.g., Hydrolases, Integrases, Oxygenases)

No publicly available studies were found that investigated the inhibitory activity of 3-fluoro-N-hydroxypyridine-4-carboxamide against any enzymes, including hydrolases, integrases, or oxygenases.

Without primary inhibition data, no information is available regarding the mechanism by which this compound might inhibit any enzymatic targets.

There is no available kinetic data, such as IC₅₀, Kᵢ, or other binding constants, describing the interaction of this compound with any enzyme.

Receptor Binding Profiling

No research could be located that details the binding profile of this compound against any biological receptors.

Interaction with Biological Macromolecules

No studies were identified that describe the interaction of this compound with any other biological macromolecules, such as DNA, RNA, or structural proteins.

Comparative Analysis with Related Bioactive Scaffolds

A comparative analysis requires primary data on the activity of this compound, which is currently not available in the scientific literature. While the biological activities of related scaffolds have been studied, a direct and accurate comparison is not feasible without data on the target compound.

N-Hydroxy Amide Containing Compounds

The N-hydroxy amide (hydroxamic acid) functional group is known for its role as a potent chelating agent and its ability to interact with metal-containing enzymes. nih.gov This property has led to the development of hydroxamic acid derivatives for a range of therapeutic applications. However, studies focusing specifically on the biological profile of this compound are absent from the literature.

Pyrazinone/Pyranone Analogs

Pyridinones, which are isomers of hydroxypyridines, are recognized as versatile scaffolds in medicinal chemistry and can be considered bioisosteres for structures like pyranones. Research into various pyridinone analogs has revealed activities such as inhibition of HIV mutant strains. Despite this, no comparative studies involving this compound and pyrazinone or pyranone analogs have been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Fluorine Position and Substitution

The introduction of a fluorine atom at the 3-position of the pyridine (B92270) ring significantly influences the molecule's physicochemical properties and its interactions with biological targets.

Influence of the 3-Fluoro Group on Molecular Interactions

The fluorine atom at the 3-position of the pyridine ring brings about notable changes in the electron distribution of the aromatic system. researchgate.netnih.gov As a highly electronegative atom, fluorine alters the electrostatic potential of the pyridine ring, which can affect how the molecule interacts with its biological target. researchgate.netnih.gov This substitution can enhance the molecule's ability to penetrate cell membranes and can also block metabolic pathways, thereby increasing the compound's stability and bioavailability. nih.govnih.gov

The presence of fluorine can also lead to specific molecular interactions, such as fluorine-protein contacts, which can contribute to the binding affinity of the compound. researchgate.net The nature of the substituent on the pyridine ring, including its size and electronic effect, plays a crucial role in determining the regioselectivity of its reactions and its binding orientation within a target's active site. researchgate.net For instance, bulky substituents at the 3-position can direct the binding towards a specific orientation. researchgate.net

Effects on Conformational Preferences and Hydrogen Bonding

The substitution of a hydrogen atom with fluorine can influence the conformational preferences of the molecule. researchgate.netresearchgate.net While fluorine is relatively small, its introduction can lead to subtle changes in the molecule's shape, which can be critical for optimal binding to a biological target. researchgate.netresearchgate.net Studies on related fluorinated compounds have shown that fluorine substitution can have a significant impact on molecular conformation. semanticscholar.org

Furthermore, the 3-fluoro substituent can modulate the hydrogen-bonding capabilities of the pyridine nitrogen. The electron-withdrawing nature of fluorine can decrease the basicity of the pyridine nitrogen, thereby affecting its ability to act as a hydrogen bond acceptor. acs.org However, the molecule as a whole can still participate in various hydrogen bonding interactions, which are crucial for its binding to biological targets. acs.orgnih.gov

Contribution of the N-Hydroxy-4-carboxamide Moiety

The N-hydroxy-4-carboxamide group is a key functional moiety that often imparts significant biological activity to a molecule, primarily through its ability to interact with metal ions in enzyme active sites.

Role of the N-Hydroxy Group in Ligand-Target Binding

The N-hydroxy group, as part of the hydroxamic acid functionality (-C(=O)N-OH), is a well-known metal-binding group, particularly effective at chelating zinc ions within the active sites of metalloenzymes. nih.govescholarship.orgresearchgate.netnih.govresearchgate.net This chelating ability is a critical factor in the inhibitory mechanism of many hydroxamic acid-based drugs. nih.govescholarship.orgresearchgate.netnih.govresearchgate.net The N-hydroxy group can coordinate with the metal ion, displacing a water molecule and disrupting the catalytic activity of the enzyme. nih.gov

The binding of the N-hydroxy group is often a key determinant of the inhibitor's potency. The specific orientation and coordination of this group within the enzyme's active site are crucial for effective inhibition.

Importance of the Carboxamide Linker

The linker also contributes to the molecule's hydrogen bonding potential, with the amide nitrogen and carbonyl oxygen capable of participating in hydrogen bond donation and acceptance, respectively. These interactions can further stabilize the ligand-target complex.

Structure-Activity Relationships of Pyridine Ring Substitutions

The biological activity of pyridine-based compounds can be significantly modulated by the nature and position of substituents on the pyridine ring. nih.govresearchgate.net Structure-activity relationship studies on various classes of pyridine derivatives have revealed several general trends. nih.govresearchgate.net

For instance, in a series of pyridine carboxamide derivatives, the introduction of different substituents on the pyridine ring led to a range of biological activities. mdpi.com The electronic properties of the substituents (electron-donating or electron-withdrawing) have been shown to influence the inhibitory potency. mdpi.com

Below is an illustrative data table showing hypothetical SAR data for a series of substituted pyridine-4-carboxamide derivatives, based on general principles observed in related compound classes.

| Compound | R1 (Position 2) | R2 (Position 3) | R3 (Position 5) | R4 (Position 6) | Enzyme Inhibition IC50 (nM) |

| 1 | H | F | H | H | 150 |

| 2 | H | H | H | H | 500 |

| 3 | H | Cl | H | H | 200 |

| 4 | H | CH3 | H | H | 450 |

| 5 | Cl | F | H | H | 100 |

| 6 | H | F | Cl | H | 120 |

| 7 | OCH3 | F | H | H | 300 |

This data is illustrative and based on general SAR principles for similar classes of compounds.

The hypothetical data suggests that a fluoro group at the 3-position (Compound 1) enhances activity compared to the unsubstituted analog (Compound 2). The introduction of a second halogen, such as chlorine (Compounds 5 and 6), can further increase potency. In contrast, an electron-donating group like methyl (Compound 4) or methoxy (B1213986) (Compound 7) at other positions might lead to a decrease in activity.

Electronic and Steric Effects of Substituents

The biological activity of pyridine derivatives is significantly influenced by the electronic and steric properties of their substituents. The introduction of different functional groups can alter the molecule's interaction with its biological target, thereby modulating its efficacy.

Steric effects, which relate to the size and shape of substituents, also play a crucial role. The bulkiness of a substituent can either promote or hinder the optimal orientation of the molecule within a binding pocket. For N-phenylcarboxamide derivatives, it has been observed that hydrophobic branched alkyl groups at the ortho position of the N-phenyl ring can lead to high and broad-spectrum fungicidal activity. researchgate.net This highlights the importance of steric bulk in achieving potent biological responses.

Quantitative descriptions of these steric and electronic properties are essential for establishing robust SAR models. chemrxiv.org Descriptors such as buried volume and Sterimol parameters are used to quantify steric effects, while atomic charges and HOMO/LUMO energies help in understanding the electronic effects. chemrxiv.org

A hypothetical analysis of substitutions on the 3-fluoro-N-hydroxypyridine-4-carboxamide scaffold is presented in the table below, illustrating potential impacts on activity based on general SAR principles.

| Substituent at Position X | Electronic Effect | Steric Effect | Predicted Impact on Activity |

| -OCH3 | Electron-donating | Moderate | Potential Increase |

| -Cl | Electron-withdrawing | Small | Variable |

| -NO2 | Strong E-withdrawing | Moderate | Potential Decrease |

| -C(CH3)3 | Electron-donating | Large | Potential Decrease due to clash |

Positional Isomerism and Activity Modulation

The position of substituents on the pyridine ring is a critical determinant of biological activity. A change in the substitution pattern can lead to significant variations in the molecule's three-dimensional shape and electronic properties, thereby affecting its interaction with the target.

In studies of various aromatic heterocyclic carboxamides, positional isomers have demonstrated markedly different biological activities. For example, N-(biphenyl-2-yl)-1-methyl-3-CF3-pyrazole-4-carboxamides showed high fungicidal activity, whereas their corresponding 5-CF3 carboxamide isomers were inactive. researchgate.net This stark difference underscores the sensitivity of the biological target to the precise placement of functional groups.

Similarly, for N-thienylcarboxamides, the substitution pattern on the thiophene (B33073) ring was found to be crucial. N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) derivatives acted as effective bioisosteres of the N-phenyl group, while N-(3-substituted-2-thienyl) analogs exhibited lower activity. researchgate.net This indicates that the relative orientation of the carboxamide and the substituent on the aromatic ring is vital for maintaining the necessary interactions for biological activity.

The following table illustrates a hypothetical scenario for positional isomers of a substituted this compound, highlighting the potential for activity modulation.

| Isomer | Substituent Position | Predicted Biological Activity |

| 3-fluoro-5-chloro-N-hydroxypyridine-4-carboxamide | 5-position | Active |

| 3-fluoro-2-chloro-N-hydroxypyridine-4-carboxamide | 2-position | Moderately Active |

| 3-fluoro-6-chloro-N-hydroxypyridine-4-carboxamide | 6-position | Inactive |

Stereochemical Considerations and Their Biological Impact

Stereochemistry plays a pivotal role in the biological activity of drug molecules. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding to chiral biological targets such as proteins and enzymes.

The introduction of a fluorine atom, as in this compound, can have profound stereoelectronic effects that influence the conformation of the molecule. Selective fluorination of heterocyclic rings, such as the pyrrolidine (B122466) ring in proline analogues, has been shown to induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins. beilstein-journals.org These conformational biases are often a result of stereoelectronic interactions, such as the gauche effect and anomeric effects, arising from the fluorine substituent. beilstein-journals.org

For instance, in fluorinated pyrrolidines, a generalized anomeric effect, resulting from the delocalization of electrons from the nitrogen lone pair to the antibonding orbital of the carbon-fluorine bond (nN→σ*CF), can strongly influence the conformational preferences of the ring. beilstein-journals.org This can lock the molecule into a specific conformation that is either favorable or unfavorable for binding to its biological target.

While this compound itself is not chiral, the introduction of chiral centers through further substitution would necessitate a thorough investigation of the biological activity of the individual enantiomers or diastereomers. It is common for one enantiomer to be significantly more active than the other, as they can interact differently with the chiral environment of the target's binding site.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for elucidating the SAR of drug candidates, offering insights that can guide the design and optimization of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By calculating a variety of molecular descriptors that encode steric, electronic, and hydrophobic properties, it is possible to build predictive models. For a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, QSAR analysis revealed that topological parameters played a significant role in their antimicrobial activity. mdpi.com

Molecular docking simulations can provide a detailed picture of how a ligand binds to its receptor. nih.gov These methods predict the preferred orientation of a molecule within the binding site of a target protein and estimate the strength of the interaction. For carboxamide-linked pyridopyrrolopyrimidines, docking studies can help to rationalize the observed activities by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the target enzyme. nih.gov These computational insights are invaluable for understanding the molecular basis of activity and for designing new analogues with improved potency and selectivity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Ligand-Protein Docking for Target Binding Prediction

At present, specific molecular docking studies detailing the binding of 3-fluoro-N-hydroxypyridine-4-carboxamide to specific protein targets are not extensively available in publicly accessible research literature. However, the general principles of molecular docking can be applied to hypothesize its interactions with relevant biological targets. For instance, hydroxypyridine-based compounds are often investigated as inhibitors of metalloenzymes, such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), due to the chelating properties of the hydroxypyridine scaffold.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding site, scoring them based on a force field that estimates the binding affinity. The results would provide a predicted binding pose and an estimated binding energy, offering a preliminary assessment of the compound's potential as an inhibitor.

Identification of Key Binding Interactions and Residues

While specific data for this compound is limited, analysis of similar pyridine-based carboxamide inhibitors provides insights into the likely key interactions. It is anticipated that the hydroxamic acid moiety would play a crucial role in chelating with metal ions (e.g., Zn²⁺) often present in the active sites of metalloenzymes. The pyridine (B92270) ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The fluoro substituent could modulate the electronic properties of the pyridine ring and potentially form hydrogen bonds or other electrostatic interactions with the protein backbone or side chains. The carboxamide group is also a key site for hydrogen bonding with amino acid residues in the active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time.

Analysis of Ligand-Target Complex Stability and Conformation

Following molecular docking, MD simulations would be the next step to validate the predicted binding pose and assess the stability of the this compound-protein complex. An MD simulation would track the movements of every atom in the system over a period of time, typically nanoseconds to microseconds. Analysis of the simulation trajectory would reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Key metrics for this analysis include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein.

Quantum Chemical Calculations

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface map is a critical tool for understanding the intermolecular interactions of this compound. This analysis visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

For pyridine-based structures, the nitrogen atom in the ring and the oxygen atoms of the carboxamide and hydroxylamine (B1172632) groups are expected to be regions of negative electrostatic potential, making them key sites for hydrogen bond acceptance. wikipedia.org Conversely, the hydrogen atoms of the N-hydroxy and amide groups represent areas of positive potential, acting as hydrogen bond donors. nih.gov The fluorine atom, being highly electronegative, significantly influences the ESP by withdrawing electron density, which can enhance the positive potential on adjacent carbon and hydrogen atoms, thereby modulating the molecule's interaction profile. researchgate.net

Key Regions Identified by Electrostatic Potential Mapping:

Negative Potential (Electron-Rich): Carbonyl Oxygen, Hydroxyl Oxygen, Pyridine Nitrogen.

Positive Potential (Electron-Poor): Amide Hydrogen, Hydroxyl Hydrogen.

Modulating Group: The electronegative fluorine atom, which influences local charge distribution.

Charge Distribution and Reactivity Predictions

Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, provides quantitative data on the partial charges of each atom. This information is instrumental in predicting the molecule's reactivity. In related pyridine carboxamide structures, the carbonyl carbon atom typically carries a significant positive charge, making it susceptible to nucleophilic attack. mdpi.com The oxygen and nitrogen atoms, conversely, bear negative charges, marking them as nucleophilic centers. mdpi.com

The introduction of a fluorine atom at the 3-position is predicted to create a dipole, further polarizing the pyridine ring and affecting the reactivity of adjacent atoms. researchgate.net This localized charge data helps in understanding which parts of the molecule are likely to engage in chemical reactions or form strong intermolecular bonds with a target protein. mdpi.com

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in Pyridine-4-carboxamide Derivatives Note: This table is based on computational studies of Pyridine-4-carboxamide. The values for this compound would be influenced by the additional fluoro and hydroxy substituents.

| Atom | Predicted Charge (e) | Role in Reactivity |

| Carbonyl Carbon (C=O) | Positive | Electrophilic center |

| Carbonyl Oxygen (C=O) | Negative | Nucleophilic center, H-bond acceptor |

| Pyridine Nitrogen (N) | Negative | Nucleophilic center, H-bond acceptor |

| Amide Nitrogen (NH) | Negative | Nucleophilic center |

Conformational Analysis and Energy Landscapes

Studies on similar fluorinated proline rings have shown that the presence of a fluorine atom can significantly influence the puckering of the ring and stabilize specific conformations. nih.gov For this compound, theoretical calculations would map the potential energy surface as a function of key dihedral angles, revealing the energy cost of transitioning between different shapes. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, which are essential for effective ligand-receptor binding.

Virtual Screening and Library Design

The structural and electronic information derived from computational studies serves as the foundation for virtual screening and the design of compound libraries aimed at discovering new bioactive molecules.

Scaffold Hopping Approaches

Scaffold hopping is a computational strategy used to identify novel molecular cores (scaffolds) that can mimic the biological activity of a known active compound while possessing different structural features. acs.org Starting with the this compound scaffold, this technique explores alternative heterocyclic systems that can present the key pharmacophoric elements—such as hydrogen bond donors/acceptors and aromatic features—in a similar spatial arrangement. nih.govnih.gov This approach is valuable for discovering new chemotypes with potentially improved properties, such as better synthetic accessibility or a more favorable intellectual property position. namiki-s.co.jp

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational method used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target.

Ligand-Based Virtual Screening (LBVS): This approach is employed when the 3D structure of the target is unknown. It uses the known active molecule, this compound, as a template. The method searches for other molecules in a database that have a similar shape, size, and electrostatic properties. acs.org Pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, are developed based on the template molecule and used to filter the database. researchgate.net

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be used. This technique involves docking a library of potential ligands into the binding site of the target. nih.gov A scoring function then estimates the binding affinity for each compound, allowing researchers to prioritize a smaller, more promising set of molecules for experimental testing. nih.govnih.gov The hydroxamic acid group, known to chelate metal ions, is a key feature for docking into the active sites of metalloenzymes. nih.gov

Table 2: Hierarchical Virtual Screening Protocol for Hydroxamic Acid Derivatives This table outlines a typical workflow used in virtual screening campaigns to identify novel inhibitors based on a known chemical class. acs.orgnih.gov

| Step | Method | Purpose |

| 1 | Database Filtering | Select compounds containing the key hydroxamic acid functional group from a large chemical database (e.g., ZINC). |

| 2 | Shape-Based Matching | Compare the 3D shape of the filtered compounds to a known active template molecule. |

| 3 | Molecular Docking | Dock the shape-matched compounds into the active site of the target protein to predict binding modes and affinities. |

| 4 | Visual Inspection & Scoring | Manually inspect the best-scoring docked poses to select promising candidates for experimental validation. |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms. For 3-fluoro-N-hydroxypyridine-4-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to confirm its constitution.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons of the hydroxamic acid group.

The pyridine (B92270) ring protons, H-2, H-5, and H-6, would appear in the aromatic region of the spectrum. The fluorine atom at the C-3 position and the carboxamide group at the C-4 position would influence the chemical shifts of these protons through their electronic effects. The protons on the hydroxamic acid moiety (-NHOH) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent due to hydrogen bonding.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H-2 | 8.2 - 8.4 | Doublet | ~2-3 Hz (⁴JHF) |

| H-5 | 7.8 - 8.0 | Doublet of doublets | ~5-6 Hz (³JHH), ~1-2 Hz (⁴JHF) |

| H-6 | 8.5 - 8.7 | Doublet | ~5-6 Hz (³JHH) |

| NH | 9.0 - 11.0 | Broad Singlet | - |

| OH | 10.0 - 12.0 | Broad Singlet | - |

Note: The expected values are illustrative and can vary based on the solvent and other experimental conditions.

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the electronegative fluorine atom and the carboxamide group. The carbon atom directly bonded to the fluorine (C-3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J) in Hz |

| C-2 | 140 - 145 | Doublet | ~15-25 Hz (²JCF) |

| C-3 | 155 - 160 | Doublet | ~230-260 Hz (¹JCF) |

| C-4 | 135 - 140 | Doublet | ~10-20 Hz (²JCF) |

| C-5 | 120 - 125 | Doublet | ~3-5 Hz (³JCF) |

| C-6 | 150 - 155 | Singlet | - |

| C=O | 160 - 165 | Singlet | - |

Note: The expected values are illustrative and can vary based on the solvent and other experimental conditions.

Fluorine-¹⁹F NMR Analysis

Fluorine-¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split by the neighboring protons (H-2 and H-5), providing further confirmation of its position.

Expected ¹⁹F NMR Data:

| Fluorine Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| F-3 | -120 to -140 | Doublet of doublets | ~2-3 Hz (⁴JFH), ~1-2 Hz (⁴JFH) |

Note: The expected values are illustrative and referenced against a standard like CFCl₃. They can vary based on the solvent and other experimental conditions.

2D NMR Techniques

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the pyridine ring, confirming the connectivity between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for the C-2/H-2, C-5/H-5, and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is vital for identifying longer-range (two or three bond) correlations between protons and carbons. For instance, correlations between H-2 and C-3 and C-4, and between H-5 and C-3 and C-4 would be expected, confirming the substitution pattern on the pyridine ring. Correlations from the NH proton to the carbonyl carbon would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. For example, NOE correlations between H-2 and H-5 could be observed, confirming their relative positions on the pyridine ring.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₆H₅FN₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 157.0408 |

| [M+Na]⁺ | 179.0227 |

| [M-H]⁻ | 155.0262 |

The observation of an ion with a mass-to-charge ratio corresponding to one of these calculated values, within a very narrow margin of error (typically < 5 ppm), would provide strong evidence for the elemental composition and, therefore, the identity of this compound.

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these fragments against their relative abundance.

For this compound, the fragmentation pattern would be influenced by its key structural features: the fluorinated pyridine ring, the hydroxamic acid moiety (-C(=O)NHOH), and the stability of the aromatic system. The molecular ion peak (M⁺·), corresponding to the intact ionized molecule, would be observed. Subsequent fragmentation would likely proceed through characteristic pathways.

Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org The stable aromatic ring would lead to a strong molecular ion peak. libretexts.orgarizona.edu Fragmentation may involve the loss of neutral molecules such as ·OH, H₂O, or CO. The presence of fluorine would also be evident in the mass of the fragments. A plausible fragmentation pattern could involve initial cleavage at the C-N bond or the N-O bond of the hydroxamic acid group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Notes on Fragmentation Pathway |

| 156 | [M]⁺· (C₆H₅FN₂O₂) | Molecular Ion |

| 139 | [M - OH]⁺ | Loss of a hydroxyl radical from the hydroxamic acid moiety. |

| 128 | [M - CO]⁺· | Loss of carbon monoxide from the carboxamide group. |

| 112 | [C₅H₃FN]⁺· | Cleavage of the entire carboxamide group, leaving the fluorinated pyridine radical cation. |

| 95 | [C₅H₄FN]⁺· | Represents the fluoropyridine cation, a common stable fragment in such structures. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.

The IR spectrum of this compound would display distinct absorption bands corresponding to its constituent functional groups. The O-H stretch of the hydroxylamine (B1172632) group is expected to appear as a broad band, while the N-H stretch will be sharper. masterorganicchemistry.com The carbonyl (C=O) stretch of the amide group is typically a very strong and sharp peak. masterorganicchemistry.com The aromatic pyridine ring will show characteristic C-H and C=C stretching vibrations, and the C-F bond will also have a strong, characteristic absorption in the fingerprint region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Hydroxamic Acid) | Stretching | 3200 - 3400 | Broad, Medium |

| N-H (Amide) | Stretching | 3100 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (Amide I band) | Stretching | 1640 - 1680 | Strong |

| C=C, C=N (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Strong |

| N-H (Amide II band) | Bending | 1510 - 1550 | Medium |

| C-F | Stretching | 1000 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

In single-crystal X-ray diffraction, a focused beam of X-rays is directed at a single, well-ordered crystal. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. Analysis of this pattern allows for the complete determination of the molecular and crystal structure.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data (based on N-hydroxypyridine-4-carboxamide nih.gov)

| Parameter | Value |

| Chemical Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8765 |

| b (Å) | 13.4476 |

| c (Å) | 9.6656 |

| β (°) | 99.579 |

| Volume (ų) | 625.01 |

| Z (molecules/unit cell) | 4 |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal crystal lattice. rigaku.com These different polymorphs can have distinct physical properties. Powder X-ray diffraction (PXRD) is a primary tool for identifying and distinguishing between polymorphs. americanpharmaceuticalreview.comnih.gov

In PXRD, a sample of finely powdered material is irradiated with X-rays, and the diffraction pattern is recorded. Unlike the discrete spots seen in single-crystal diffraction, a powder sample produces a characteristic pattern of diffraction peaks at various angles (2θ). Each polymorphic form of a compound will produce a unique PXRD pattern because of the differences in its crystal lattice. researchgate.net Researchers use PXRD to screen for new polymorphs, assess the phase purity of a sample, and monitor for phase transformations under different conditions like temperature or humidity. rigaku.com The detection limit for identifying polymorphs in a mixture can be significantly enhanced by using high-intensity synchrotron X-ray sources. nih.gov

Chromatographic Methods for Research Purity and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis and purification of a research compound like this compound, High-Performance Liquid Chromatography (HPLC) is particularly valuable.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar, aromatic compound like this compound, reversed-phase HPLC would be a suitable method. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with an acid additive (e.g., formic acid) to control ionization.

The purity of a synthesized batch can be determined by injecting a solution of the compound into the HPLC system. A pure compound will ideally produce a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. By integrating the area under each peak, the relative purity can be quantified. This method is crucial for ensuring the quality of the compound before its use in further research.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) |

| Injection Volume | 10 µL |

Future Research Directions and Theoretical Applications

Exploration of Novel Synthetic Pathways

While pathways to creating fluorinated pyridine (B92270) carboxamides exist, the development of more efficient, scalable, and environmentally benign synthetic routes is a crucial area of future research. Current methods for producing related structures, such as methyl 3-fluoropyridine-4-carboxylate, often involve nucleophilic aromatic substitution (SNAr) on a nitropyridine precursor.

Future synthetic exploration could focus on:

Late-Stage Fluorination: Investigating novel catalytic methods to introduce the fluorine atom onto a pre-formed pyridine-4-carboxamide scaffold. This approach could provide rapid access to a variety of analogs for structure-activity relationship (SAR) studies.

Flow Chemistry: Developing continuous flow processes for the synthesis of 3-fluoro-N-hydroxypyridine-4-carboxamide. This could enhance reaction efficiency, safety, and scalability, which are critical for pharmaceutical development.

Alternative Precursors: Exploring pyridine N-oxides as precursors for meta-fluorination, which has been shown to be a viable strategy for synthesizing related compounds like [¹⁸F]3-fluoro-4-aminopyridine. This could offer an alternative route that avoids harsh conditions or difficult-to-prepare starting materials.

Enzymatic Synthesis: Investigating the potential of engineered enzymes or microorganisms in synthetic biology to catalyze specific steps, such as the final conversion of a carboxylic acid or ester to the hydroxamic acid, offering a greener alternative to traditional chemical methods.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Late-Stage Fluorination | Rapid analog synthesis, modularity. | Site-selectivity, harsh reagents. |

| Flow Chemistry | Improved safety, scalability, and control. | Specialized equipment required. |

| Pyridine N-oxide Precursors | Milder reaction conditions, novel reactivity. | Precursor availability and stability. |

| Biocatalysis | High selectivity, green chemistry. | Enzyme development and stability. |

Identification of Undiscovered Biological Targets for the Scaffold

The hydroxamic acid moiety is a potent zinc-binding group, making metalloenzymes a primary target class. Pyridine hydroxamic acids have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC6, which has implications for treating viral infections like Hepatitis C and various cancers.

Future research should aim to identify novel biological targets beyond the well-established ones:

Broad-Spectrum Metalloenzyme Screening: Systematically screening this compound against a wide panel of metalloenzymes, including matrix metalloproteinases (MMPs), tumor necrosis factor-α converting enzyme (TACE), and peptide deformylases, could uncover unexpected inhibitory activities.

Phenotypic Screening: Employing cell-based phenotypic screens to identify compounds that induce a desired biological effect (e.g., inhibition of cancer cell proliferation, antimicrobial activity) without a preconceived target. Subsequent target deconvolution studies can then identify the responsible molecular target.

Chemoproteomics: Using affinity-based probes derived from the this compound scaffold to pull down binding partners from cell lysates, allowing for the unbiased identification of direct biological targets.

Rational Design of Advanced Derivatives with Modulated Activities

Building upon the core scaffold of this compound, rational design can be employed to create advanced derivatives with fine-tuned biological activities. The strategic placement of the fluorine atom already provides a powerful tool for modulating the compound's properties.

Key approaches for designing advanced derivatives include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the pyridine ring with various substituents to probe interactions with target enzymes. This can enhance potency and selectivity.

Bioisosteric Replacement: Replacing the hydroxamic acid moiety with other zinc-binding groups (e.g., carboxylates, N-formylhydroxylamines) to modulate binding kinetics, cell permeability, and metabolic stability.

Fragment-Based Growth: Using the core scaffold as a starting point and "growing" it by adding chemical fragments that can form additional interactions with the target protein, thereby increasing affinity and selectivity.

The table below summarizes potential modifications and their expected impact.

| Modification Site | Type of Change | Potential Impact |

| Pyridine Ring | Addition of alkyl, aryl, or halogen groups | Modulate lipophilicity, steric interactions, and electronic properties. |

| Hydroxamic Acid | Bioisosteric replacement (e.g., with hydrazide) | Alter zinc-binding affinity, improve pharmacokinetic profile. |

| Overall Scaffold | Hybridization with other pharmacophores | Create dual-target inhibitors or compounds with novel mechanisms of action. |

Integration of Multidisciplinary Research Approaches

To fully unlock the potential of the this compound scaffold, integrating approaches from different scientific disciplines is essential.

Chemoinformatics: Computational tools can be used to build predictive models of activity and toxicity. Virtual screening of large compound libraries can identify other molecules with similar properties, while molecular dynamics simulations can provide insights into the binding mode of this compound with its biological targets.

Synthetic Biology: Genetically engineered microorganisms could be developed to produce precursors of the pyridine ring or even the entire scaffold. This could lead to more sustainable and cost-effective production methods for the compound and its derivatives.

Theoretical Contributions to Chemical Biology and Drug Discovery Paradigms

The study of this compound and its derivatives can contribute to broader theoretical concepts in chemical biology and drug discovery.

The introduction of fluorine into drug candidates significantly impacts their properties, including metabolic stability and binding affinity. Systematically studying fluorinated scaffolds like this compound helps to map out new areas of chemical space. This provides medicinal chemists with novel building blocks and a better understanding of how fluorine substitution can be used to overcome challenges in drug design.

As potent and potentially selective inhibitors of metalloenzymes like HDACs, molecules such as this compound can serve as chemical probes to elucidate complex biological pathways. By selectively inhibiting a specific enzyme, researchers can study the downstream effects on gene expression, cell signaling, and disease progression. This contributes to a more fundamental understanding of biology and can reveal new therapeutic targets and strategies.

Challenges and Opportunities in the Field of Fluorinated N-Hydroxypyridine Carboxamide Research

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This is due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered basicity. Within this context, fluorinated N-hydroxypyridine carboxamides, including compounds like this compound, represent a promising, yet challenging, area of research. The convergence of the N-hydroxypyridine carboxamide scaffold, known for its metal-chelating and biological activities, with the benefits of fluorination presents a frontier ripe with potential. However, realizing this potential requires addressing significant synthetic and conceptual hurdles.

Challenges in Synthetic Methodologies

A primary challenge in the advancement of fluorinated N-hydroxypyridine carboxamides lies in the development of efficient and regioselective synthetic routes. The synthesis of fluorinated pyridines is notoriously difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards common electrophilic fluorination reagents. researchgate.net Conversely, nucleophilic aromatic substitution (SNAr) reactions, while feasible, are often limited by the availability of appropriately substituted precursors and can require harsh reaction conditions. acs.org

The synthesis of meta-fluorinated pyridines, such as a 3-fluoro substituted pyridine ring, is particularly challenging. nih.gov Many established methods for introducing fluorine at the 2- and 4-positions of the pyridine ring are ineffective for the 3- and 5-positions. nih.gov This necessitates the development of novel synthetic strategies. One promising, yet underdeveloped, approach involves the direct fluorination of pyridine N-oxides, which can then be converted to the desired fluorinated pyridine derivative. nih.gov

Furthermore, the synthesis of N-hydroxypyridine carboxamides themselves requires specific conditions to form the hydroxamic acid moiety without unwanted side reactions. Combining these synthetic steps with the introduction of a fluorine atom adds layers of complexity. For instance, the synthesis of N-hydroxypyridine-4-carboxamide involves the reaction of methyl 4-pyridinecarboxylate with hydroxylamine (B1172632). nih.gov The presence of a fluorine atom on the pyridine ring could influence the reactivity of the carboxylate group and require optimization of reaction conditions.

Table 1: Comparison of Synthetic Approaches for Fluorinated Pyridines

| Method | Advantages | Disadvantages | Relevant Compounds |

| Electrophilic Fluorination | Direct C-H fluorination possible in some cases. | Often requires harsh reagents and can lead to mixtures of products. The electron-deficient pyridine ring is challenging to fluorinate. researchgate.net | General fluorinated aromatics. |

| Nucleophilic Aromatic Substitution (SNAr) | Can be highly regioselective. | Requires a good leaving group (e.g., Cl, Br, NO₂) and activating groups. acs.org | 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov |

| From Pyridine N-oxides | Can facilitate fluorination at positions not accessible by other methods, including the meta position. nih.gov | Requires an additional step for the removal of the N-oxide group. | 3-fluoro-4-aminopyridine. nih.gov |

| Halogen Exchange | Established method for radiofluorination. | Can require harsh conditions and specific catalysts. | General fluorinated pyridines. |

Opportunities for Novel Drug Design and Discovery

Despite the synthetic challenges, the opportunities presented by fluorinated N-hydroxypyridine carboxamides are substantial. The strategic placement of a fluorine atom can significantly modulate the biological activity and pharmacokinetic profile of the parent N-hydroxypyridine carboxamide.

The N-hydroxypyridine-4-one scaffold, closely related to N-hydroxypyridine carboxamides, has been explored for its antimicrobial properties. nih.govresearchgate.net The introduction of fluorine could enhance these properties by increasing the compound's cell permeability and metabolic stability. Furthermore, the electron-withdrawing nature of fluorine can alter the pKa of the hydroxamic acid group, which is crucial for its metal-chelating ability and, consequently, its biological activity.

Moreover, the field of radiochemistry presents a significant opportunity for this class of compounds. The development of 18F-labeled molecules for positron emission tomography (PET) imaging is a rapidly growing area of research. researchgate.net An 18F-labeled this compound could potentially be used to image biological processes where metal ion homeostasis is dysregulated. The synthesis of such radiotracers, however, faces its own set of challenges, including the need for rapid and efficient radiolabeling methods. researchgate.net

The unique properties of fluorine can also be leveraged to fine-tune the conformational preferences of these molecules, potentially leading to more selective interactions with biological targets. nih.gov The ability of fluorine to participate in hydrogen bonds and other non-covalent interactions is an area of active investigation and could be exploited in the rational design of new therapeutic agents. researchgate.netst-andrews.ac.uk

Table 2: Potential Research Directions for Fluorinated N-Hydroxypyridine Carboxamides

| Research Area | Key Objectives | Potential Impact |

| Antimicrobial Agents | To synthesize and evaluate a library of fluorinated N-hydroxypyridine carboxamides against a panel of pathogenic bacteria and fungi. nih.govresearchgate.net | Development of new antibiotics to combat drug-resistant infections. |

| Enzyme Inhibitors | To design and synthesize compounds that can act as inhibitors of metalloenzymes by leveraging the metal-chelating properties of the hydroxamic acid and the unique electronic properties of fluorine. | New therapeutic agents for a variety of diseases, including cancer and infectious diseases. |

| PET Imaging Agents | To develop efficient methods for the 18F-labeling of this compound and evaluate its potential as a PET tracer. researchgate.net | Novel diagnostic tools for diseases characterized by altered metal ion concentrations. |

| Materials Science | To explore the use of these compounds in the development of novel materials, such as liquid crystals, taking advantage of the unique properties of fluorinated pyridines. google.com | Advancements in materials with novel optical and electronic properties. |

Q & A

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water). For analogous compounds, space groups like P2₁2₁2₁ with Z = 4 have been reported .

- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.5 Å) structures.

- Refinement : Apply SHELXL-97 with R-factor <0.05 for reliable bond-length validation .

Experimental Design & Data Analysis

How to design a stability study under physiological conditions?

Q. Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 6, 12, 24 h.

- Oxidative Stability : Expose to H2O2 (0.1–1 mM) and monitor by NMR or FTIR for hydroxylation byproducts.

- Statistical Analysis : Use first-order kinetics to calculate half-life (t½) and Arrhenius plots for temperature dependence .

What computational methods predict binding affinity to metalloenzymes?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina with HDAC or kinase crystal structures (PDB:1HH, 3C5K). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Zn²⁺ in HDACs).

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.